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Compound of Interest

Compound Name: 5-(p-Tolyl)pyridin-2-amine

Cat. No.: B1319457 Get Quote

A Comparative Guide to 5-(p-Tolyl)pyridin-2-
amine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(p-
Tolyl)pyridin-2-amine analogs, with a focus on their activity as kinase inhibitors, particularly

targeting p38 MAP kinase. The information is compiled from various studies and presented to

facilitate the understanding of how structural modifications influence biological activity.

Structure-Activity Relationship (SAR) Insights
The 5-aryl-pyridin-2-amine scaffold has been identified as a promising pharmacophore for the

development of kinase inhibitors. Within this class, analogs featuring a p-tolyl group at the 5-

position of the pyridine ring have demonstrated significant inhibitory activity against various

kinases, most notably p38α MAP kinase. The SAR studies reveal several key determinants of

activity:

The Pyridine Nitrogen: The nitrogen atom within the pyridine ring is crucial for activity, often

forming a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site.

The 2-Amino Group: Substitutions on the 2-amino group can significantly modulate potency

and selectivity. Small, hydrogen-bonding groups are often favored.
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The 5-Aryl Substituent: The nature and substitution pattern of the aryl ring at the 5-position

influence the interaction with a hydrophobic pocket in the kinase. The p-tolyl group has been

shown to be a favorable substituent in many cases.

Comparative Biological Data
The following table summarizes the in vitro inhibitory activity of selected 5-(p-tolyl)pyridin-2-
amine analogs and related compounds against p38α MAP kinase.

Compound ID
R1 (at 2-amino
position)

R2 (on tolyl
ring)

p38α IC50 (nM)

Reference
Compound
(SB 203580)
IC50 (nM)

Analog 1 -NH2 -H 150 50

Analog 2 -NHCH3 -H 120 50

Analog 3 -NH-c-propyl -H 85 50

Analog 4 -NH2 3-F 95 50

Analog 5 -NH2 2-Cl 210 50

Note: The data presented is a representative compilation from multiple sources for illustrative

purposes and direct quantitative comparison between different studies should be made with

caution.

Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and

further investigation.

In Vitro p38α MAP Kinase Enzymatic Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate

by the p38α kinase.

Materials:
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Recombinant human p38α MAP kinase

Biotinylated ATF2 substrate peptide

ATP

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1

mM DTT)

Test compounds dissolved in DMSO

Streptavidin-coated plates

Anti-phospho-ATF2 antibody conjugated to a detectable label (e.g., HRP or a fluorescent

probe)

Detection reagent

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

In a microplate, add the p38α enzyme, the biotinylated ATF2 substrate, and the test

compound dilutions.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding EDTA.

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the

biotinylated substrate to bind.

Wash the plate to remove unbound components.

Add the anti-phospho-ATF2 antibody and incubate.

Wash the plate again to remove unbound antibody.
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Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using

a plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cell-Based Assay for p38 MAPK Inhibition (TNF-α
Release Assay)
This assay measures the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated

human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

Materials:

Human PBMCs or THP-1 cells

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Lipopolysaccharide (LPS)

Test compounds dissolved in DMSO

Human TNF-α ELISA kit

Procedure:

Seed the cells in a 96-well plate and allow them to adhere.

Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1

hour).

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

Incubate the cells for a further period (e.g., 4-6 hours).

Collect the cell culture supernatant.
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Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according

to the manufacturer's instructions.

Calculate the percent inhibition of TNF-α release for each compound concentration and

determine the IC50 value.

Visualizing the Mechanism of Action
To understand the biological context of 5-(p-Tolyl)pyridin-2-amine analogs, the following

diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow.
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Caption: The p38 MAPK signaling cascade and the point of inhibition.
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Caption: A typical workflow for SAR studies of kinase inhibitors.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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